molecular formula C12H14ClN3O4 B1224426 5-[(2-chlorophenyl)hydrazo]-3,3-bis(hydroxymethyl)-2H-1,4-oxazin-6-one

5-[(2-chlorophenyl)hydrazo]-3,3-bis(hydroxymethyl)-2H-1,4-oxazin-6-one

Cat. No. B1224426
M. Wt: 299.71 g/mol
InChI Key: BYWVFEWYYYHRPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-chlorophenyl)hydrazo]-3,3-bis(hydroxymethyl)-2H-1,4-oxazin-6-one is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.

Scientific Research Applications

Chemical Reactions and Synthesis

  • TiCl4 Promoted Ring Expansion Reactions : This chemical is involved in reactions such as ring expansion, where it can transform into benzofuro[3,2-d]-1,2-oxazines or 4-o-chlorophenyl-5,6-dihydro-4H-1,2-oxazines. These transformations highlight its versatility in organic synthesis (Harada, Shimozono, Kaji, & Zen, 1993).

  • Synthesis of Formazans and Mannich Bases : Utilized in the synthesis of formazans and Mannich bases, indicating its role in creating compounds with potential antimicrobial properties (Sah, Bidawat, Seth, & Gharu, 2014).

  • Synthesis of Isoxazole and Triazole Derivatives : Involved in the synthesis of [1,2,3]triazoles and 1H-tetrazoles, which are important in pharmaceutical research (Medaer, Van Aken, & Hoornaert, 1994).

  • Formation of Dihydro-1,2,4-Triazine Derivatives : Reacts with hydrazine derivatives to form 4,5-dihydro-1,2,4-triazin-3(2H)-one derivatives, indicating its utility in creating complex nitrogen-containing rings (Milcent, Yver, & Barbier, 1992).

Biological and Pharmacological Research

  • Antioxidant Activity : Studies suggest that compounds derived from this chemical have antioxidant properties, useful in understanding cellular protection mechanisms (Firpo et al., 2019).

  • Antimicrobial Agent Synthesis : It is used in the synthesis of compounds with potential antimicrobial activities, highlighting its significance in developing new therapeutic agents (Desai, Dodiya, Bhatt, & Kumar, 2011).

  • Cytotoxicity and Antitumor Potential : Some derivatives show potential in cytotoxicity and antitumor activities, which are crucial in cancer research (Anderson & Mulumba, 1984).

properties

Molecular Formula

C12H14ClN3O4

Molecular Weight

299.71 g/mol

IUPAC Name

5-[2-(2-chlorophenyl)hydrazinyl]-3,3-bis(hydroxymethyl)-2H-1,4-oxazin-6-one

InChI

InChI=1S/C12H14ClN3O4/c13-8-3-1-2-4-9(8)15-16-10-11(19)20-7-12(5-17,6-18)14-10/h1-4,15,17-18H,5-7H2,(H,14,16)

InChI Key

BYWVFEWYYYHRPI-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C(C(=O)O1)NNC2=CC=CC=C2Cl)(CO)CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(2-chlorophenyl)hydrazo]-3,3-bis(hydroxymethyl)-2H-1,4-oxazin-6-one
Reactant of Route 2
5-[(2-chlorophenyl)hydrazo]-3,3-bis(hydroxymethyl)-2H-1,4-oxazin-6-one
Reactant of Route 3
5-[(2-chlorophenyl)hydrazo]-3,3-bis(hydroxymethyl)-2H-1,4-oxazin-6-one
Reactant of Route 4
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5-[(2-chlorophenyl)hydrazo]-3,3-bis(hydroxymethyl)-2H-1,4-oxazin-6-one
Reactant of Route 5
Reactant of Route 5
5-[(2-chlorophenyl)hydrazo]-3,3-bis(hydroxymethyl)-2H-1,4-oxazin-6-one
Reactant of Route 6
5-[(2-chlorophenyl)hydrazo]-3,3-bis(hydroxymethyl)-2H-1,4-oxazin-6-one

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